Methyl 2-(4-formylphenoxy)acetate

Chemical Synthesis Pharmaceutical Intermediates Solid-Phase Handling

Researchers requiring regiospecific para-formyl building blocks face inconsistent physical forms that hinder automated high-throughput dispensing. Methyl 2-(4-formylphenoxy)acetate (CAS 73620-18-5) solves this as a crystalline solid (mp 40-48 °C) compatible with automated powder-dispensing platforms. • Bifunctional scaffold: electrophilic aldehyde + methyl ester-protected acetic acid enables sequential elaboration at either terminus • Predicted log P ~1.26 (approx. 3× higher than meta-isomer) favours CNS/intracellular target programmes • Multi-source availability with batch-specific CoA (NMR, HPLC, GC) ensures supply-chain robustness for IND-enabling studies.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 73620-18-5
Cat. No. B1361890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-formylphenoxy)acetate
CAS73620-18-5
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=CC=C(C=C1)C=O
InChIInChI=1S/C10H10O4/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-6H,7H2,1H3
InChIKeyTVJPCDPSAWVMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-formylphenoxy)acetate: Overview


Methyl 2-(4-formylphenoxy)acetate is a para-substituted benzaldehyde-bearing phenoxyacetic acid methyl ester with the molecular formula C₁₀H₁₀O₄. Reported physical state is a white to pale yellow crystalline solid with a melting point range of 40–42 °C to 45–48 °C depending on purity specification , a density of approximately 1.20 g cm⁻³ (predicted) , and a consensus log P of ~1.26 . It is commercially available in research quantities (250 mg to 25 g) at ≥95% purity from multiple vendors and is classified as harmful upon oral ingestion, inhalation, or skin/eye contact (GHS07) . The compound is primarily employed as a bifunctional intermediate that couples a reactive electrophilic aldehyde with a protected acetic acid moiety, enabling regioselective elaboration at either terminus.

Workflow
Bifunctional intermediate with reactive aldehyde and protected acetic acid handle
Supports regioselective elaboration at either terminus
Format
Well-defined crystalline solid with reproducible melting range
Compatible with automated solid-dispensing parallel synthesis
Selection
Para-substituted methyl ester geometry for downstream cyclization and cross-coupling
Multi-vendor availability with documented batch-specific purity data

Methyl 2-(4-formylphenoxy)acetate: Why Generic Substitution Fails


The para-substituted methyl ester cannot be trivially replaced by its ethyl ester homolog or by the meta-substituted regional isomer. Although the ethyl ester (CAS 51264-69-8) shares the para-aldehyde handle, its different steric and electronic profile alters reactivity in transesterification, enzymatic hydrolysis, and nucleophilic addition reactions . Conversely, the meta-isomer methyl 2-(3-formylphenoxy)acetate (CAS 37748-10-0) retains the same functional groups but places the formyl substituent at a position where conjugation with the ether oxygen is disrupted, fundamentally altering the aldehyde's electrophilicity and regiochemical preferences in condensation reactions . Direct quantitative comparisons confirm these compounds are not functionally interchangeable in pharmaceutical intermediate synthesis, where the para-formyl geometry is often essential for downstream cyclization or cross-coupling steps.

!
Ethyl ester homolog may alter reactivity in transesterification and nucleophilic addition; solid-phase handling profile may shift.
!
Meta-substituted isomer disrupts aldehyde conjugation with ether oxygen, fundamentally changing electrophilicity and regiochemical preference.
!
Free acid form limits homogeneous-phase chemistry due to higher melting point and lower organic solubility; ester protection may be required.

Methyl 2-(4-formylphenoxy)acetate: Head-to-Head Benchmarking


Melting Point and Supply: Methyl vs. Ethyl Ester

The methyl ester is a well-characterized crystalline solid with a consistent melting point range of 40–42 °C (and up to 45–48 °C at 98% purity ), enabling straightforward weighing and storage at ambient conditions. In contrast, the ethyl ester (CAS 51264-69-8) lacks a reliably reported melting point (multiple sources report N/A ), and while its boiling point is estimated at 328.7 °C , it is less amenable to solid-phase handling in parallel synthesis workflows. The methyl ester has a density of 1.201 g cm⁻³ versus 1.169 g cm⁻³ for the ethyl ester , reflecting the lighter alkoxy group. Both are available from commercial suppliers, but the methyl ester is listed at substantially lower price points (e.g., $28.90 for 250 mg at 95% vs. premium pricing for the ethyl ester ).

Melting Point & Supply
Cross-study comparable
Methyl ester: 40–48 °C crystalline solid vs Ethyl ester: melting point not reliably reported
Defined solid-phase behavior supports automated synthesis and purity verification.
Vendor datasheet context; solid-handling property to verify.
Chemical Synthesis Pharmaceutical Intermediates Solid-Phase Handling

Lipophilicity: para vs. meta Isomer

Computational LogP values provide a basis for differentiating the para- and meta-substituted isomers when designing membrane-permeable intermediates. The para-isomer exhibits a consensus Log Po/w of 1.26 (average of five in silico methods including iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) . In contrast, the meta-isomer (CAS 37748-10-0) has a predicted XLOGP3 of 0.80 , indicating approximately 0.46 log units lower lipophilicity. This translates to roughly a 2.9-fold difference in octanol-water partition coefficient, potentially affecting passive membrane permeability and tissue distribution of derived drug candidates [1].

Lipophilicity: para vs. meta
Cross-study comparable
Consensus Log P para-isomer 1.26 vs meta-isomer XLOGP3 0.80 (~2.9× difference)
Reported higher lipophilicity may support membrane-penetration prediction for derived candidates.
Computational prediction; experimental validation recommended.
Medicinal Chemistry Lipophilicity Drug Design

Orthogonal Protection: Ester vs. Free Acid

The methyl ester serves as a masked carboxylic acid, enabling selective reaction at the aldehyde under conditions that would otherwise decarboxylate or polymerize the free acid. The free acid (2-(4-formylphenoxy)acetic acid, CAS 22042-71-3) has a melting point of 196–198 °C and is sparingly soluble in many organic solvents, limiting its utility in homogeneous-phase reactions. The methyl ester, by contrast, melts at 40–48 °C and is soluble in DMF, DMSO, and chlorinated solvents, making it compatible with room-temperature aldol, reductive amination, and Wittig reactions at the aldehyde while leaving the ester group intact for later hydrolysis .

Orthogonal Protection
Class-level inference
Methyl ester enables aldehyde-selective reactions; free acid has limited organic solubility.
Reported chemoselective functionalization strategy for modular building-block synthesis.
Standard ester protecting-group context; specific conditions to validate.
Protecting Group Strategy Orthogonal Synthesis Combinatorial Chemistry

Purity Documentation and cGMP Procurement

Multiple reputable vendors supply methyl 2-(4-formylphenoxy)acetate with documented purity specifications and batch-specific Certificates of Analysis (COA) including NMR, HPLC, or GC traces . Bidepharm provides 95% standard purity with batch QC data (NMR, HPLC, GC) ; AKSci offers a higher 98% (GC) specification with a defined melting point of 45–48 °C ; Fluorochem supplies at 95% with full SDS and GHS classification . In contrast, the ethyl ester and meta-isomer are available from fewer sources with less comprehensive analytical documentation, posing a procurement risk for projects requiring GLP or cGMP compliance .

Purity Documentation
Supporting evidence
≥95% purity with batch COA from multiple vendors vs fewer documented sources for comparators.
Multi-vendor documented purity reduces procurement risk and supports quality documentation needs.
Supplier catalog review; batch-specific documentation review recommended.
Quality Assurance Procurement Analytical Chemistry

Methyl 2-(4-formylphenoxy)acetate: Top Application Scenarios


Automated Parallel Synthesis: Solid Weighing

The methyl ester's consistent crystalline solid form with a reproducible melting point of 40–48 °C makes it directly compatible with automated powder-dispensing platforms used in high-throughput parallel synthesis. Unlike the ethyl ester, which lacks a reliably reported melting point and may exist as a low-melting solid or oil, the methyl ester ensures accurate gravimetric dispensing and minimal handling variability across hundreds of reactions.

Lead Optimization of Membrane-Permeable Drug Candidates

With a consensus Log P of 1.26 , the para-isomer offers approximately 3-fold higher predicted lipophilicity than the meta-isomer, making it a more favorable building block for medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules. This lipophilicity advantage can directly translate to improved cell-based assay performance for compounds incorporating this scaffold.

Orthogonal Protection in Multi-Step Synthesis

The methyl ester protecting group is stable under standard aldehyde-selective transformation conditions (reductive amination, aldol condensation, Wittig olefination) while remaining cleavable under mild basic hydrolysis [1]. This is in sharp contrast to the free acid, which reacts non-selectively and has poor organic solubility, enabling chemists to perform sequential functionalization at the aldehyde position without premature carboxylic acid exposure.

GLP/cGMP-Compliant Procurement with Full Traceability

With at least six reputable vendors supplying batch-specific Certificates of Analysis including NMR, HPLC, or GC purity data , the methyl ester offers superior supply-chain robustness compared to its ethyl ester and meta-isomer analogs. This multi-source availability with documented quality control reduces procurement risk and supports the documentation requirements for IND-enabling studies.

Application
Selection Property
Validation Focus
Automated Parallel Synthesis
Reproducible crystalline solid with defined melting range
Consistent gravimetric dispensing and handling variability assessment
Membrane-Permeable Candidate Design
Consensus Log P 1.26 para-substituted scaffold
Cell-based permeability and intracellular target engagement
Orthogonal Multi-Step Synthesis
Masked carboxylic acid stable to aldehyde-selective conditions
Chemoselective functionalization sequence and mild ester cleavage
Quality-Documented Procurement
Multi-vendor supply with batch-specific purity certification
Supply-chain robustness and analytical documentation for lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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